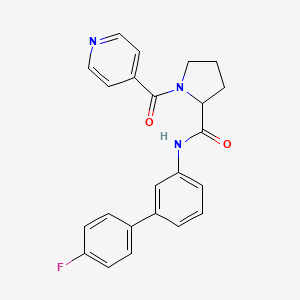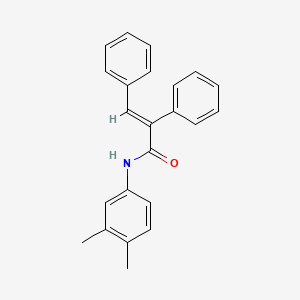![molecular formula C22H36N2O3 B6012520 2-[4-(cyclohexylmethyl)-1-(3,5-dimethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6012520.png)
2-[4-(cyclohexylmethyl)-1-(3,5-dimethoxybenzyl)-2-piperazinyl]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(cyclohexylmethyl)-1-(3,5-dimethoxybenzyl)-2-piperazinyl]ethanol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the piperazine family and has been synthesized using various methods. The purpose of
Mecanismo De Acción
The mechanism of action of 2-[4-(cyclohexylmethyl)-1-(3,5-dimethoxybenzyl)-2-piperazinyl]ethanol is not fully understood. However, it has been suggested that it acts as a serotonin and dopamine receptor antagonist, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that 2-[4-(cyclohexylmethyl)-1-(3,5-dimethoxybenzyl)-2-piperazinyl]ethanol has a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models, as well as improve cognitive function in rodents. Additionally, it has been shown to have antidepressant-like effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-[4-(cyclohexylmethyl)-1-(3,5-dimethoxybenzyl)-2-piperazinyl]ethanol in lab experiments include its potential therapeutic applications and its ability to modulate serotonin and dopamine receptors. However, the limitations of using this compound include its limited solubility in water and its potential toxicity at high doses.
Direcciones Futuras
Future research on 2-[4-(cyclohexylmethyl)-1-(3,5-dimethoxybenzyl)-2-piperazinyl]ethanol could focus on its potential therapeutic applications in the treatment of neurological disorders, such as Parkinson's disease and Alzheimer's disease. Additionally, further studies could investigate the mechanism of action of this compound and its potential interactions with other drugs. Furthermore, research could focus on developing more efficient synthesis methods and improving the solubility of this compound in water.
Métodos De Síntesis
The synthesis of 2-[4-(cyclohexylmethyl)-1-(3,5-dimethoxybenzyl)-2-piperazinyl]ethanol involves the reaction of cyclohexylmethylamine, 3,5-dimethoxybenzyl chloride, and 2-(2-hydroxyethoxy)ethylpiperazine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dichloromethane or chloroform and is followed by purification using column chromatography.
Aplicaciones Científicas De Investigación
2-[4-(cyclohexylmethyl)-1-(3,5-dimethoxybenzyl)-2-piperazinyl]ethanol has been studied for its potential therapeutic applications in various fields of research. It has been investigated for its anti-inflammatory, analgesic, and antidepressant properties. Additionally, it has been studied for its potential use in the treatment of neurological disorders, such as Parkinson's disease and Alzheimer's disease.
Propiedades
IUPAC Name |
2-[4-(cyclohexylmethyl)-1-[(3,5-dimethoxyphenyl)methyl]piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36N2O3/c1-26-21-12-19(13-22(14-21)27-2)16-24-10-9-23(17-20(24)8-11-25)15-18-6-4-3-5-7-18/h12-14,18,20,25H,3-11,15-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJWRFWNEIHPHTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CN2CCN(CC2CCO)CC3CCCCC3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Cyclohexylmethyl)-1-(3,5-dimethoxybenzyl)-2-piperazinyl]ethanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-cyclohexyl-4-[(4-fluorophenyl)sulfonyl]piperazine oxalate](/img/structure/B6012437.png)
![N-(2-ethoxyphenyl)-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]propanamide](/img/structure/B6012444.png)
![1-(diethylamino)-3-(2-methoxy-4-{[methyl(2-pyrazinylmethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6012458.png)
![N'-cyclopentyl-N-methyl-N-(2-pyridinylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B6012466.png)

![4-methoxy-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B6012480.png)
![1-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-(4-fluorophenyl)piperidine](/img/structure/B6012489.png)
![({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)methyl[(2-methyl-1H-imidazol-4-yl)methyl]amine](/img/structure/B6012495.png)
![N-({1-[2-(1-methyl-1H-pyrrol-3-yl)acetyl]-3-piperidinyl}methyl)-2-furamide](/img/structure/B6012498.png)
![1-[1-butyl-2-(cyclohexylsulfonyl)-1H-imidazol-5-yl]-N-(3-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B6012508.png)


![4-ethyl-5-[2-(2-methylphenyl)-4-quinolinyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B6012526.png)
![methyl 2-({[(4-butylphenyl)amino]carbonothioyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B6012532.png)